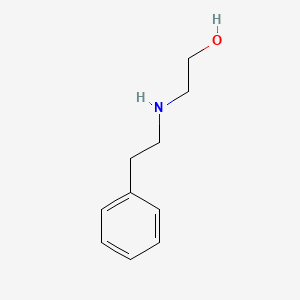

2-(phenethylamino)ethanol

Overview

Description

Mechanism of Action

Target of Action

Ethanol, 2-(phenethylamino)-, is a compound that primarily targets the central nervous system . It interacts with several receptors, including GABA, glycine, and NMDA receptors . The phenethylamine component of the compound is known to interact with the trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

The compound’s interaction with its targets results in several changes. Ethanol alters the membranes of the brain’s neurons, as well as their ion channels, enzymes, and receptors . It also modulates the effects of GABA, glycine, and NMDA receptors . Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine .

Biochemical Pathways

The compound affects several biochemical pathways. Ethanol is metabolized by the hepatic enzyme alcohol dehydrogenase . Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . In summer, an alternative biosynthetic pathway for 2-phenylethanol involves three enzymes: rose aromatic amino acid aminotransferase (AAAT), rose phenylpyruvate decarboxylase (PPDC), and rose PAR .

Pharmacokinetics

The pharmacokinetics of Ethanol, 2-(phenethylamino)-, involves absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . The pharmacokinetics of phenylethanolamine, after intravenous administration to dogs, followed the “two-compartment model”, with T 1/2 (α) ≃ 6.8 mins and T 1/2 (β) ≃ 34.2 mins; the “plasma half-life” of phenylethanolamine was therefore about 30 minutes .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. Ethanol primarily affects the central nervous system, acting as a depressant and causing sedation, relaxation, and decreased anxiety . The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors .

Action Environment

The action, efficacy, and stability of Ethanol, 2-(phenethylamino)- can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption and metabolism . Additionally, the compound’s action can be affected by the physiological state of the individual, such as their hydration status, liver function, and genetic factors .

Biochemical Analysis

Biochemical Properties

Ethanol, 2-(phenethylamino)- plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme alcohol dehydrogenase, which catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol, 2-(phenethylamino)- in the liver. Additionally, it interacts with cytochrome P450 enzymes, particularly CYP2E1, which further oxidizes ethanol to acetaldehyde. These interactions highlight the compound’s role in metabolic processes and its potential impact on cellular functions .

Cellular Effects

Ethanol, 2-(phenethylamino)- has various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase membrane fluidity and change membrane protein composition, which can affect cell signaling and function . Additionally, ethanol, 2-(phenethylamino)- can induce oxidative stress, leading to the production of reactive oxygen species that can damage cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of ethanol, 2-(phenethylamino)- involves several key interactions at the molecular level. It binds to and inhibits the activity of certain enzymes, such as alcohol dehydrogenase and cytochrome P450 enzymes. This inhibition can lead to the accumulation of acetaldehyde, a toxic metabolite that can cause cellular damage. Furthermore, ethanol, 2-(phenethylamino)- can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol, 2-(phenethylamino)- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that ethanol, 2-(phenethylamino)- is relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to ethanol, 2-(phenethylamino)- can lead to chronic oxidative stress and persistent changes in gene expression, which may result in long-term cellular dysfunction .

Dosage Effects in Animal Models

The effects of ethanol, 2-(phenethylamino)- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of ethanol, 2-(phenethylamino)- have been shown to cause pancreatitis in animal models by increasing pancreatic vascular resistance and inducing cellular swelling . These findings highlight the importance of dosage in determining the compound’s effects on biological systems.

Metabolic Pathways

Ethanol, 2-(phenethylamino)- is involved in several metabolic pathways. The primary pathway involves its oxidation by alcohol dehydrogenase to acetaldehyde, which is then further oxidized by aldehyde dehydrogenase to acetate. Additionally, the compound can be metabolized by the microsomal ethanol oxidizing system, which involves cytochrome P450 enzymes such as CYP2E1. These metabolic pathways are crucial for the detoxification and elimination of ethanol, 2-(phenethylamino)- from the body .

Transport and Distribution

The transport and distribution of ethanol, 2-(phenethylamino)- within cells and tissues are mediated by various transporters and binding proteins. The compound is highly soluble in both aqueous and lipid environments, allowing it to diffuse freely across cell membranes. It can also interact with specific transporters that facilitate its uptake and distribution within cells. The localization and accumulation of ethanol, 2-(phenethylamino)- in different tissues can influence its biological effects and toxicity .

Subcellular Localization

Ethanol, 2-(phenethylamino)- is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization can affect its activity and function. For instance, the accumulation of ethanol, 2-(phenethylamino)- in mitochondria can disrupt mitochondrial function and energy metabolism, leading to cellular stress and damage. Additionally, the compound’s localization in the endoplasmic reticulum can affect protein folding and processing, further contributing to cellular dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(phenethylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of ethanol, 2-(phenethylamino)- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as the purification of reactants, precise control of reaction parameters, and efficient separation of the product from by-products. The use of advanced technologies and automation ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(phenethylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(phenethylamino)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Phenethylamine: A related compound with a similar structure but lacking the hydroxyl group.

N-Phenylethanolamine: Another derivative with different substituents on the ethanolamine backbone.

Uniqueness

2-(phenethylamino)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-(Phenethylamino)ethanol, also known as β-phenethylamine ethanolamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of phenethylamine, characterized by the presence of an ethanolamine moiety. Its chemical formula is , and it features both amine and alcohol functional groups, which contribute to its biological activity.

Biological Activities

1. Neuropharmacological Effects:

Research indicates that compounds related to this compound may exhibit stimulant effects on the central nervous system (CNS). This is primarily attributed to their ability to increase the release of neurotransmitters such as dopamine and norepinephrine. These actions can lead to heightened alertness and mood enhancement.

2. Antimicrobial Properties:

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections. For instance, it has been investigated for its effects against both Gram-positive and Gram-negative bacteria, with varying degrees of success .

3. Antifungal Activity:

In addition to antibacterial properties, this compound has demonstrated antifungal activity. It has been evaluated against common fungal strains, showing promise as a therapeutic agent in managing fungal infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Dopaminergic Activity: The compound's structural similarity to other phenethylamines allows it to interact with dopaminergic receptors, potentially enhancing dopaminergic signaling pathways.

- Inhibition of Enzymes: It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial effects.

- Membrane Interaction: The presence of the ethanolamine group may facilitate interactions with cell membranes, affecting cellular permeability and function.

Case Studies

Case Study 1: Stimulant Effects in Human Subjects

A study involving healthy volunteers assessed the stimulant effects of this compound. Participants reported increased energy levels and improved cognitive performance following administration. These findings align with the compound's proposed mechanism as a CNS stimulant .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound involved testing against various bacterial strains. Results indicated significant inhibition of growth for specific pathogens, suggesting its potential use in developing new antimicrobial agents .

Research Findings

Properties

IUPAC Name |

2-(2-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOHVHKEDGUEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182632 | |

| Record name | Ethanol, 2-(phenethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-37-7 | |

| Record name | 2-[(2-Phenylethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenethylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenethylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(phenethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-phenylethyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZLO6CQ5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.